![molecular formula C15H14O3 B2433947 2-[(4-Methylphenoxy)methyl]benzoic acid CAS No. 728-97-2](/img/structure/B2433947.png)
2-[(4-Methylphenoxy)methyl]benzoic acid
Overview
Description
“2-[(4-Methylphenoxy)methyl]benzoic acid” is a chemical compound with the linear formula C15H14O3 . It has a molecular weight of 242.27 . This compound is typically a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H14O3/c1-11-2-8-14 (9-3-11)18-10-12-4-6-13 (7-5-12)15 (16)17/h2-9H,10H2,1H3, (H,16,17) . This code provides a detailed representation of the molecule’s structure.Scientific Research Applications
Liquid Crystal Research
2-[(4-Methylphenoxy)methyl]benzoic acid has been utilized in the synthesis of liquid crystal intermediates. These intermediates are derived from 4-phenylphenol through various chemical reactions including methylation, acylation, and others. The resulting compounds have applications in the development of ferroelectric and antiferroelectric liquid crystals, which are essential in modern display technologies and optical devices (Dou Qing, 2000).
Marine-Derived Fungus Research
Research has identified new phenyl ether derivatives, including compounds closely related to this compound, from the fermentation broth of the marine-derived fungus Aspergillus carneus. These compounds have been found to possess significant biological properties, such as antioxidant activities. Such findings expand the potential use of these compounds in pharmaceutical and nutraceutical applications (P. He et al., 2015).
Polymer Technology
In polymer technology, substituted benzoic acids like this compound are used as dopants for polyaniline, a conductive polymer. Such doping can significantly enhance the electrical conductivity and other properties of the polymer, making it suitable for advanced technological applications like sensors, batteries, and electronic devices (C. A. Amarnath & S. Palaniappan, 2005).
Corrosion Inhibition
Compounds based on this compound have been synthesized and characterized for their potential as corrosion inhibitors. These compounds, including benzimidazole derivatives, have been shown to be effective against corrosion of steel in acidic environments, indicating their utility in industrial maintenance and protection (M. Rbaa et al., 2020).
Pharmaceutical Applications
The structure and activity relationships of compounds including this compound have been studied to understand their potential pharmaceutical applications. Such research is crucial for developing new drugs and therapeutic agents, particularly in the context of understanding how structural variations can affect biological activity (J. Dinesh, 2013).
Environmental Applications
In environmental science, derivatives of benzoic acid, like this compound, have been studied for the treatment of certain herbicides using membrane bioreactor technology. This research is significant for developing new methods to treat agricultural runoff and prevent environmental contamination (Avik. J. Ghoshdastidar & A. Tong, 2013).
Mechanism of Action
Target of Action
The primary target of 2-[(4-Methylphenoxy)methyl]benzoic acid is cyclooxygenase (COX) and lipoxygenase (LOX) , including 5-lipoxygenase (5LOX) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins and leukotrienes, respectively .
Mode of Action
This compound inhibits the activity of COX, LOX, and 5LOX enzymes . This inhibition prevents the conversion of arachidonic acid to inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Under normal conditions, arachidonic acid is converted into prostaglandins by COX and into leukotrienes by LOX. By inhibiting these enzymes, this compound disrupts this pathway, leading to a decrease in the production of these inflammatory mediators .
Pharmacokinetics
Similar compounds like benzoic acid are known to be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that this compound may have similar pharmacokinetic properties.
Result of Action
The inhibition of COX, LOX, and 5LOX enzymes by this compound leads to a decrease in the production of prostaglandins and leukotrienes . These are potent mediators of inflammation, and their reduction results in an anti-inflammatory effect .
Properties
IUPAC Name |
2-[(4-methylphenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-6-8-13(9-7-11)18-10-12-4-2-3-5-14(12)15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXMNHDXMGVQOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
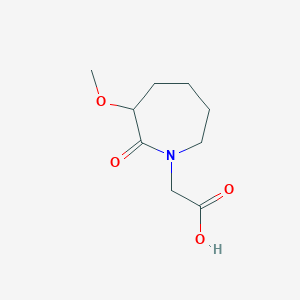

![3-Methyl-6-{[1-(2-phenylethyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2433869.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2433870.png)
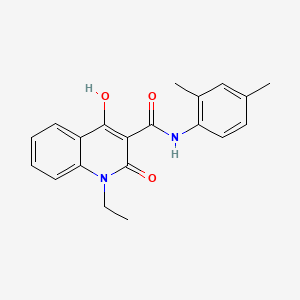
![N-(2-ethylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2433874.png)
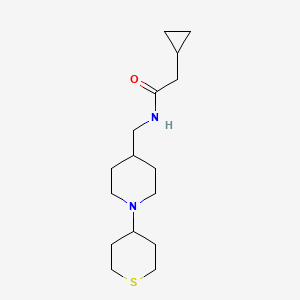
![(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2433877.png)
![3-[3,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B2433878.png)
![7-[2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2433879.png)
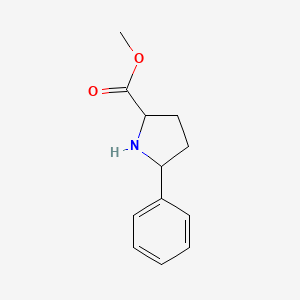
amino}-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2433881.png)
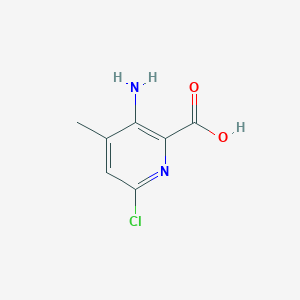
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxane-4-carboxamide](/img/structure/B2433887.png)
